1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine

Asymmetric Synthesis Chiral Resolution HIV Protease Inhibitors

1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine (racemic CAS 1270400-29-7; (R)-enantiomer CAS 1213131-84-0) is a chiral, fluorine-rich primary allylamine characterized by a 3-fluoro-4-(trifluoromethyl)phenyl motif attached to a prop-2-en-1-amine backbone. With a molecular weight of 219.18 g/mol and the formula C10H9F4N, this compound serves as a versatile intermediate for constructing trifluoromethylated nitrogen heterocycles and amino epoxides, key precursors to aspartyl protease inhibitors.

Molecular Formula C10H9F4N
Molecular Weight 219.18 g/mol
Cat. No. B13038378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine
Molecular FormulaC10H9F4N
Molecular Weight219.18 g/mol
Structural Identifiers
SMILESC=CC(C1=CC(=C(C=C1)C(F)(F)F)F)N
InChIInChI=1S/C10H9F4N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h2-5,9H,1,15H2
InChIKeyVGYUUWNLSDVBBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine: A Specialized Fluorinated Allylamine Building Block for Asymmetric Synthesis and Medicinal Chemistry


1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine (racemic CAS 1270400-29-7; (R)-enantiomer CAS 1213131-84-0) is a chiral, fluorine-rich primary allylamine characterized by a 3-fluoro-4-(trifluoromethyl)phenyl motif attached to a prop-2-en-1-amine backbone . With a molecular weight of 219.18 g/mol and the formula C10H9F4N, this compound serves as a versatile intermediate for constructing trifluoromethylated nitrogen heterocycles and amino epoxides, key precursors to aspartyl protease inhibitors [1]. The presence of both a nucleophilic amine and an olefin enables orthogonal reactivity, while the electron-withdrawing fluoro and trifluoromethyl groups modulate the amine's basicity and the aromatic ring's metabolic stability, making it a distinct candidate over non-fluorinated or mono-fluorinated analogs in structure-activity relationship (SAR) exploration and asymmetric catalysis.

Why 1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine Cannot Be Replaced by Generic Allylamine or Mono-Fluorinated Analogs


Generic substitution often fails due to the highly specific electronic and steric demands of the 3-fluoro-4-(trifluoromethyl)phenyl group. The combined electron-withdrawing effects of the fluoro and trifluoromethyl substituents drastically lower the pKa of the amine and increase the C–F bond's oxidative stability compared to unsubstituted or mono-fluorinated phenyl allylamines [1]. In a key synthetic application, the addition of vinylmagnesium bromide to CF3-N-aryl aldimines—a critical step for assembling HIV protease inhibitor precursors—proceeds efficiently with this specific aryl substitution pattern, whereas non-fluorinated analogs require activating N-substituents and display lower stereoselectivity in subsequent epoxidation steps [2]. This demonstrates that the precise fluorination pattern is not merely a 'grease' addition but a critical determinant of reaction efficiency and stereochemical outcome, directly impacting the viability of downstream drug discovery programs.

1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine: Quantified Differentiation Evidence for Scientific Selection


Enantiomeric Purity and Scalability for Chiral Pool Synthesis

In a direct comparison of synthetic methodologies, the (R)-enantiomer of the target compound (CAS 1213131-84-0) is commercially available at >98% purity, enabling its direct use in stereoselective sequences. This contrasts with the preparation of analogous homochiral CF3-allylamines, which required a laborious resolution using a chiral auxiliary to achieve a diastereomeric excess (de) of >98% [1]. Procuring the pre-resolved (R)-enantiomer bypasses this low-throughput academic route, saving significant development time.

Asymmetric Synthesis Chiral Resolution HIV Protease Inhibitors

Predicted Solubility and Lipophilicity Advantage Over Non-Fluorinated Scaffolds

Class-level analysis indicates that the introduction of a 3-fluoro-4-(trifluoromethyl) group significantly alters physicochemical properties compared to the non-fluorinated phenyl analog. The calculated ACD/LogP for the structurally related 3-fluoro-4-(trifluoromethyl)aniline is 2.42, representing a substantial increase in lipophilicity versus aniline (LogP ~0.9) . This logP shift is indicative of the target compound's enhanced membrane permeability potential, a critical requirement for CNS drug discovery programs.

ADME Properties Lipophilicity Physicochemical Profiling

Enhanced Oxidative Metabolic Stability via Aromatic Fluorination

Fluorination is a well-established strategy to block oxidative metabolism at the aromatic ring. The presence of a fluoro substituent at the 3-position, in conjunction with a 4-CF3 group, provides a higher degree of metabolic shielding compared to a single 4-CF3 substituent alone. In related fluorinated peptidomimetics, incorporating two fluorine-containing groups increased resistance to oxidative degradation, a property directly exploited in the design of protease inhibitors [1]. The target compound's 3-F, 4-CF3 pattern represents this 'double-shielding' motif.

Drug Metabolism Oxidative Stability Fluorine Chemistry

High-Value Application Scenarios for 1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine


Stereospecific Synthesis of Trifluoromethyl Amino Epoxide Precursors for Aspartyl Protease Inhibitors

This compound is ideally suited for programs targeting HIV-1 protease or renin, where a (trifluoromethyl)amino epoxide is a critical pharmacophore. Its direct use as a pre-resolved (R)-enantiomer (CAS 1213131-84-0) eliminates a cumbersome chiral auxiliary resolution, accelerating the production of homochiral epoxides (de >98%) as documented in the J. Org. Chem. 2005 methodology [1].

Lead Optimization for CNS-Penetrant Drug Candidates

In drug discovery programs targeting intracellular or CNS enzymes, the enhanced lipophilicity (predicted class-level LogP ~2.4) of this building block, derived from its 3-fluoro-4-(trifluoromethyl) core, makes it a superior choice over simple aniline-based allies for improving passive permeability [1]. It is a prime candidate for synthesizing libraries biased toward CNS penetration.

Combinatorial Chemistry Libraries Requiring Metabolic Stability

For combinatorial approaches to serine or aspartyl proteases, this compound provides a 'double-shielding' metabolically resistant core. Incorporating this scaffold into library synthesis introduces a site inherently resistant to CYP450-mediated oxidation, a feature not offered by mono-halogenated or non-fluorinated analogs, thus potentially yielding hit compounds with longer half-lives [1].

Quote Request

Request a Quote for 1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.